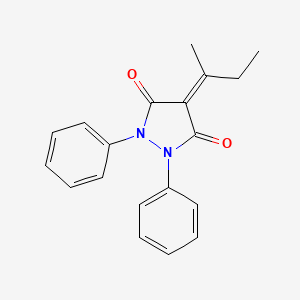
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- is a heterocyclic compound that belongs to the class of pyrazolidinediones
Preparation Methods
The synthesis of 3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- can be achieved through several synthetic routes. One common method involves the Knoevenagel reaction of carbonyl derivatives with 3,5-pyrazolidinedione. Another approach is the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . These methods typically require specific reaction conditions, such as the use of sodium methoxide for cyclization and the presence of glacial acetic acid for condensation reactions .
Chemical Reactions Analysis
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkaline hydrogen peroxide for epoxidation and aryldiazonium salts for azo coupling . The major products formed from these reactions include oxiranes and arylazo derivatives .
Scientific Research Applications
This compound has found extensive applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various derivatives, including dyes and pharmaceuticals . In biology and medicine, it has been studied for its anti-inflammatory properties and potential use in veterinary medicine . Additionally, it has applications in the development of color photography sensitizers and analytical procedures involving metal chelate dye structures .
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- involves its interaction with molecular targets and pathways. As a nonsteroidal anti-inflammatory drug (NSAID), it exerts its effects by inhibiting the production of prostaglandins, which are involved in inflammation and pain . This inhibition is achieved through the reduction of prostaglandin H and prostacyclin production .
Comparison with Similar Compounds
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- can be compared with other similar compounds, such as 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione (phenylbutazone) and 4-(2-butanylidene)-1,2-diphenyl-3,5-pyrazolidinedione . These compounds share similar structural features but differ in their specific substituents and applications. For example, phenylbutazone is widely used as an anti-inflammatory drug, while 4-(2-butanylidene)-1,2-diphenyl-3,5-pyrazolidinedione has applications in dye synthesis .
Properties
CAS No. |
26485-82-5 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-butan-2-ylidene-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H18N2O2/c1-3-14(2)17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 |
InChI Key |
DNDYNVXYUBUZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















